
2-Methyl-2-(3-butynyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. The presence of the butynyl group and the methyl substitution makes this compound unique and of interest in various chemical research fields.
Métodos De Preparación
The synthesis of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a butynylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of Grignard reagents, which react with a boron-containing substrate in an ethereal solvent at ambient temperature .
Análisis De Reacciones Químicas
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can undergo hydrolytic degradation, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(3-butynyl)-: This compound lacks the methyl substitution, making it less sterically hindered.
1,3-Dioxolane, 2-(3-butyn-1-yl)-: Similar to the target compound but with a different substitution pattern.
The uniqueness of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological systems .
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-but-3-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)9-6-7-10-8/h1H,4-7H2,2H3 |
Clave InChI |
KVBBYSGYWFFEQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


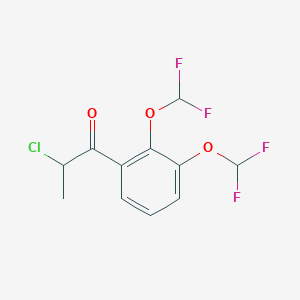
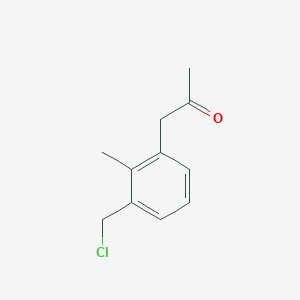
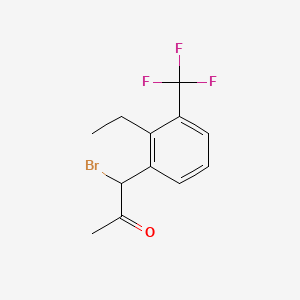
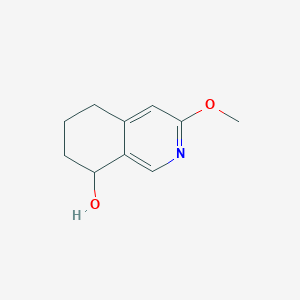
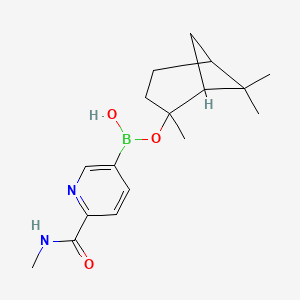

![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
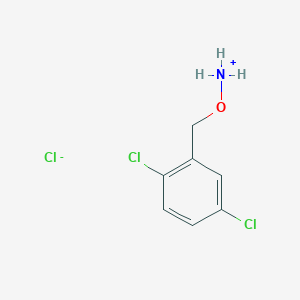
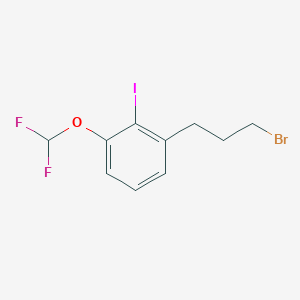
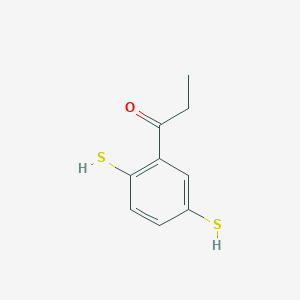
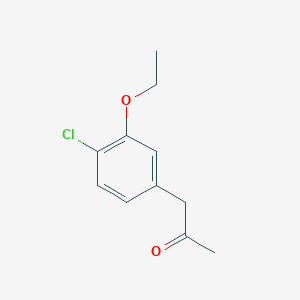
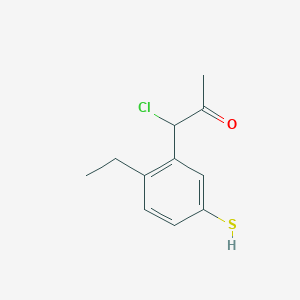
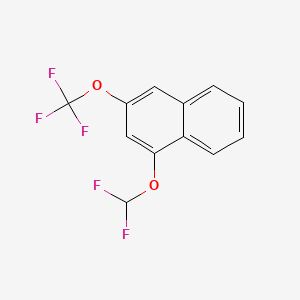
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
